Globotriose, a trisaccharide composed of two galactose units and one glucose unit, is chemically represented as Galα1-4Galβ1-4Glc. It serves as an important cell surface epitope and acts as a receptor for Shiga-like toxins produced by certain pathogenic bacteria, including Shigella dysenteriae and Escherichia coli strains. Additionally, globotriose is a core structure of tumor-associated glycans such as Globo H and SSEA4, making it significant in cancer research and therapeutic development .
Globotriose belongs to the class of oligosaccharides, specifically non-reducing oligosaccharides. It is categorized under glycosphingolipids due to its role in cellular recognition processes and its structural similarity to other biologically active oligosaccharides.
The synthesis of globotriose can be achieved through various methods, primarily enzymatic synthesis using glycosyltransferases. A notable approach involves a one-enzyme transglycosylation reaction catalyzed by the recombinant AgaBf3S, which efficiently transfers galactosyl residues from p-nitrophenyl-α-D-galactopyranoside to lactose .
Technical Details:
The molecular structure of globotriose can be represented as follows:
This structure indicates the linkage between the sugar units: the first galactose is linked to the second via an α1-4 bond, while the second galactose is linked to glucose via a β1-4 bond.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for characterizing globotriose. The chemical shifts observed in NMR provide insights into the structural conformations and interactions of the molecule in solution .
Globotriose participates in various biochemical reactions, particularly those involving glycosylation processes where it acts as a substrate or product. The primary reaction studied involves its synthesis through transglycosylation using specific enzymes.
Technical Details:
The mechanism by which globotriose exerts its biological effects primarily involves its interaction with Shiga toxins. These toxins bind specifically to globotriose on host cells, facilitating bacterial entry and subsequent disease progression.
Studies indicate that the binding affinity of Shiga toxins to globotriose is crucial for their pathogenicity, highlighting the importance of this trisaccharide in infectious disease research .
Relevant analyses include spectroscopic methods that confirm its identity and purity during synthesis processes .
Globotriose has several applications in scientific research:
The structural basis of globotriose-toxin interaction resides in the precise molecular complementarity between the trisaccharide and the B-subunit pentamer of Shiga toxins (Stxs). Shiga toxins belong to the AB₅ toxin family, comprising a single enzymatically active A subunit (32 kDa) noncovalently associated with a pentameric B subunit (7.7 kDa per monomer) responsible for receptor binding [5] [8]. X-ray crystallographic analyses reveal that each B subunit contains three distinct carbohydrate-binding sites (designated sites 1, 2, and 3) with varying affinities for globotriose. Site 1 exhibits the highest affinity and is evolutionarily conserved across toxin variants, while site 3 may be partially occluded by the C-terminal region of the A₂ fragment in some toxin subtypes [5]. The terminal galactose residue (Galα1-4) of globotriose inserts into a shallow pocket where it forms hydrogen bonds with conserved amino acids (e.g., Asn33, Gln64, Asn35) and hydrophobic interactions with aromatic residues (e.g., Trp34) that stabilize binding through CH-π stacking [8].
Pathophysiological consequences of this interaction manifest in Shiga toxin-producing Escherichia coli (STEC) infections, where globotriose-mediated toxin internalization triggers microangiopathic sequelae. Following attachment to Gb3-expressing intestinal epithelial cells, Shiga toxins undergo retrograde transport through the Golgi apparatus to the endoplasmic reticulum [2] [5]. The enzymatically active A₁ fragment then translocates to the cytosol where it catalytically removes a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit (N-glycosidase activity), halting protein synthesis at the elongation step [8]. Systemic toxin dissemination via circulating blood cells targets microvascular endothelial cells in the kidneys and central nervous system, where cytokine-mediated upregulation of Gb3 expression enhances cellular sensitivity. This underlies the pathogenesis of hemolytic uremic syndrome (HUS), characterized by thrombocytopenia, microangiopathic hemolytic anemia, and acute renal failure [2].
Table 1: Shiga Toxin Subtypes and Their Binding Specificities
| Toxin Subtype | Primary Receptor | Binding Affinity Characteristics | Association with Severe Disease |
|---|---|---|---|
| Stx1a | Globotriose/Gb3 | High affinity for site 1 | Moderate |
| Stx2a | Globotriose/Gb3 | Highest pathogenic potential | Strong (HUS) |
| Stx2c | Globotriose/Gb3 | Reduced cytotoxicity in vitro | Moderate |
| Stx2dact | Globotriose/Gb3 | Elastase-activatable | Strong (HUS) |
| Stx2e | Globotetraose/Gb4 | Preferential binding to Gb4 | Edema disease in swine |
Therapeutic strategies targeting the globotriose-Shiga toxin interface focus on receptor blockade or modulation. Substrate reduction therapy using eliglustat, a glucosylceramide synthase inhibitor, significantly decreases cellular Gb3 levels in human glomerular microvascular endothelial cells (HGMVECs) and blood outgrowth endothelial cells (BOECs). Preincubation with eliglustat (8.0 nM) reduces Stx2a binding by 60-75% and attenuates protein synthesis inhibition even under pro-inflammatory conditions (TNFα stimulation) [2]. Conversely, enzyme replacement therapy with agalsidase alpha (α-galactosidase) increases Gb3 hydrolysis but shows limited efficacy in preventing Stx binding, suggesting complex regulation of glycolipid membrane presentation beyond quantitative reduction [2]. Carbohydrate-based inhibitors, including globotriose-conjugated peptides and polymers, demonstrate nanomolar affinity by exploiting multivalent binding effects that simultaneously engage multiple B subunits [10].
Globotriose serves as the fundamental scaffold for tumor-associated carbohydrate antigens (TACAs) belonging to the globo-series glycosphingolipids, which exhibit restricted expression in normal tissues but pronounced overexpression in epithelial cancers. Biosynthetic elaboration of globotriose yields:
Table 2: Tumor-Associated Glycans with Structural Relationship to Globotriose
| TACA | Structural Relationship to Globotriose | Primary Tumor Associations | Functional Roles in Malignancy |
|---|---|---|---|
| Globo H | Core globotriose + fucose and N-acetylgalactosamine extensions | Breast, prostate, ovarian, gastric, lung | Immunosuppression, angiogenesis, metastasis |
| SSEA-3 | Core globotriose + N-acetylgalactosamine and galactose extensions | Breast, colorectal, lung | Tumorigenicity, drug resistance, stemness |
| SSEA-4 | SSEA-3 + terminal sialic acid | Glioblastoma, breast, prostate | EMT, migration, invasion |
| Globotriose (Gb3) | Underivatized structure | Burkitt lymphoma, ovarian cancer | Susceptibility to Shiga-toxin mediated cytotoxicity |
Structural conservation of the Galα1-4Galβ1-4Glc trisaccharide enables molecular mimicry that influences tumor biology through multiple mechanisms. In breast carcinoma, Globo H expression promotes angiogenesis via VEGF induction and creates an immunosuppressive microenvironment by enhancing regulatory T cell infiltration [6] [9]. SSEA-4 expression correlates with epithelial-mesenchymal transition (EMT) in prostate cancer through dysregulation of focal adhesion kinase (FAK) signaling and integrin-mediated adhesion [6]. The functional significance of these antigens is further evidenced by their association with cancer stem cell populations—SSEA-3 marks chemoresistant subpopulations in non-small cell lung cancer that exhibit enhanced tumor-initiating capacity in xenograft models [9].
Immunotherapeutic approaches exploit the globotriose core for targeted cancer interventions. Anti-Globo H monoclonal antibodies (e.g., OBI-888) demonstrate antibody-dependent cellular cytotoxicity (ADCC) against Globo H-positive tumor cells and inhibit xenograft growth in murine models [6]. Vaccine strategies conjugate Globo H to carrier proteins (keyhole limpet hemocyanin, KLH) with immunologic adjuvants (QS-21) to overcome immune tolerance. The OPT-822/821 vaccine (Globo H-KLH/QS-21) induced IgM and IgG responses in 85% of metastatic breast cancer patients, with responders showing significantly improved overall survival compared to non-responders in Phase II/III trials [6] [9]. Chimeric antigen receptor (CAR) T cells targeting SSEA-4 exhibit potent cytotoxicity against glioblastoma stem cells in vitro and reduce tumor growth in orthotopic mouse models without on-target/off-tumor toxicity against normal SSEA-4+ tissues (e.g., corneal endothelium) [6].
The diagnostic and biosensing applications of globotriose derivatives capitalize on their high-affinity interactions. Globotriose-modified glycopeptides, synthesized enzymatically using N-glycosyltransferase (NGT), β-1,4-galactosyltransferase (LgtB), and α-1,4-galactosyltransferase (LgtC), function as capture agents in colorimetric biosensors for Shiga toxin detection [10]. When conjugated to Au@FePor-TFPA-COP nanoparticles, these glycopeptides enable toxin detection at picomolar concentrations through peroxidase-mimetic signal amplification, demonstrating the translational utility of globotriose-protein interactions beyond biological systems [10].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8